molecular formula C6H10O3 B1393048 (R)-Methyl tetrahydrofuran-3-carboxylate CAS No. 191347-93-0

(R)-Methyl tetrahydrofuran-3-carboxylate

Cat. No. B1393048
M. Wt: 130.14 g/mol
InChI Key: HUTNCRJHLZDGPO-RXMQYKEDSA-N
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Description

“®-Methyl tetrahydrofuran-3-carboxylate” is a chemical compound with the CAS Number: 191347-93-0 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of “®-Methyl tetrahydrofuran-3-carboxylate” is C6H10O3 . The SMILES string representation is COC([C@H]1COCC1)=O . The InChI representation is 1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1 .


Physical And Chemical Properties Analysis

“®-Methyl tetrahydrofuran-3-carboxylate” is a solid . The molecular weight is 130.14 .

Scientific Research Applications

Chemical Synthesis and Pharmacokinetics

(R)-Methyl tetrahydrofuran-3-carboxylate is integral in the synthesis of complex chemical compounds. For instance, it was utilized in the preparation of 1-acyloxyethyl esters of cefotiam, a cephalosporin antibiotic, enhancing its oral bioavailability. The esters displayed improved pharmacokinetic profiles, demonstrating that intricate chemical modifications can significantly enhance drug properties (Yoshimura, Hamaguchi, & Yashiki, 1986).

Neurochemical Studies

In neurochemical research, this compound's derivatives have been pivotal in studying neurotransmitter activities and neurotoxicity. For example, N-Methylation of (R)-salsolinol derived from dopamine was explored in rat brains, providing insights into neurochemical processes related to Parkinson's disease and other neurodegenerative disorders (Maruyama et al., 1992).

Prodrug Development

(R)-Methyl tetrahydrofuran-3-carboxylate also plays a role in developing prodrugs. It was used in the synthesis of 2-substituted thiazolidine-4(R)-carboxylic acids, evaluated for their protective effect against acetaminophen-induced hepatotoxicity in mice. These compounds serve as prodrugs, liberating L-cysteine in vivo and offering a therapeutic approach for managing acetaminophen toxicity (Nagasawa et al., 1984).

Insecticidal Activity

In agricultural sciences, derivatives of this compound have been investigated for their potential as insecticidal agents. For example, polyenylcyclopropane carboxylic esters derived from it showed high insecticidal activity against a variety of pests, indicating its potential utility in developing safer and more effective pest control methods (Ferroni et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H302 . The precautionary statements are P301 + P312 + P330 . Please handle it with care and always follow the safety guidelines.

properties

IUPAC Name

methyl (3R)-oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNCRJHLZDGPO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl tetrahydrofuran-3-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-3-furancarboxylic acid (10.00 g, 86.0 mmol) in MeOH (172 mL) was added sulfuric acid (13.8 mL, 258 mmol). The reaction was heated to reflux for 18 h. The reaction was then cooled to rt and concentrated. The residue was partitioned between water (500 mL) and DCM (200 mL). The phases were separated and the aqueous fraction was extracted with DCM (200 mL). The combined organic fractions were washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL), dried over Na2SO4, filtered, and concentrated to afford methyl tetrahydro-3-furancarboxylate (10.1 g, 78 mmol, 90% yield) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.99 (t, J=8.4 Hz, 1H), 3.86-3.95 (m, 2H), 3.76-3.86 (m, 1H), 3.71 (s, 3H), 3.01-3.18 (m, 1H), 2.03-2.32 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of tetrahydrofuran-3-carboxylic acid (540 mg, 4.65 mmol, 1.00 equiv) and TsOH (10 mg, 0.06 mmol, 0.01 equiv) in methanol (40 mL) was stiffed at 66° C. in an oil bath. After 16 h, the resulting mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in 10 mL of ether, washed with 1×20 mL of NaHCO3 (aq., sat.) followed by 3×20 mL of brine, and concentrated under reduced pressure to yield 0.40 g (66%) of the title compound as a colorless oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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